molecular formula C29H28N2OS B061003 S-Trityl-L-cysteine-benzylamide CAS No. 171176-70-8

S-Trityl-L-cysteine-benzylamide

Cat. No.: B061003
CAS No.: 171176-70-8
M. Wt: 452.6 g/mol
InChI Key: AFTRMHWUVLZQSM-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like trityl chloride and benzylamine . The process may involve multiple steps, including protection, coupling, and deprotection reactions, under controlled temperatures and pH conditions.

Industrial Production Methods: While specific industrial production methods for S-Trityl-L-cysteine-benzylamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing techniques like crystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: S-Trityl-L-cysteine-benzylamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: S-Trityl-L-cysteine-benzylamide is unique due to its specific structural modifications, which enhance its binding affinity and inhibitory potency against Eg5. This makes it a valuable compound in the development of anticancer therapies and other biomedical applications .

Properties

IUPAC Name

(2R)-2-amino-N-benzyl-3-tritylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTRMHWUVLZQSM-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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